molecular formula C9H12N2O2 B6167838 [(4-methoxyphenyl)methyl](methyl)nitrosoamine CAS No. 84174-20-9

[(4-methoxyphenyl)methyl](methyl)nitrosoamine

Cat. No.: B6167838
CAS No.: 84174-20-9
M. Wt: 180.20 g/mol
InChI Key: PBYJHBYYEJFZIL-UHFFFAOYSA-N
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Description

Significance of N-Nitrosamines as Research Targets

N-nitrosamines are a significant focus of academic research primarily due to their carcinogenic properties. Many compounds within this class are potent carcinogens in various animal models, and they are reasonably anticipated to be human carcinogens. Their widespread presence in the environment, certain foods, tobacco products, and as contaminants in some pharmaceuticals has intensified research into their mechanisms of action, detection, and mitigation. researchgate.net Academic research targets the understanding of their genotoxicity, mutagenicity, and the biochemical pathways of their metabolic activation into DNA-alkylating agents. researchgate.net

Historical Context of Research on Nitrosamines and Related Compounds

The study of N-nitrosamines dates back over a century, but their carcinogenic potential was first reported in the 1950s. A pivotal 1956 study demonstrated that dimethylnitrosamine could induce liver tumors in rats, launching decades of research into the toxicology of this chemical class. cardiff.ac.uk Subsequent research identified N-nitrosamines in various environmental and dietary sources, leading to investigations into their formation from precursor amines and nitrosating agents, such as nitrites, under specific conditions (e.g., acidic environments). researchgate.net This historical context has established the foundation for current regulatory scrutiny and academic interest in these compounds.

Scope and Objectives of Academic Inquiry into Specific N-Nitrosamines

Academic inquiry into specific N-nitrosamines, such as (4-methoxyphenyl)methylnitrosoamine, generally encompasses several key objectives:

Synthesis and Characterization: Developing methods for the controlled synthesis of the pure compound to serve as an analytical standard. cardiff.ac.uk This includes detailed characterization using modern analytical techniques to confirm its structure and purity.

Analytical Method Development: Creating sensitive and selective analytical methods for the detection and quantification of the specific N-nitrosamine in various matrices, including pharmaceuticals, food, and environmental samples. nih.govlcms.cz

Toxicological Studies: Investigating the compound's carcinogenic and mutagenic potential through in vitro and in vivo assays.

Mechanistic Studies: Elucidating the metabolic pathways and mechanisms by which the compound may exert toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84174-20-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O2/c1-11(10-12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

PBYJHBYYEJFZIL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)N=O

Purity

95

Origin of Product

United States

Synthesis and Derivatization Strategies for Research Applications

Advanced Synthetic Methodologies for (4-methoxyphenyl)methylnitrosoamine

The synthesis of (4-methoxyphenyl)methylnitrosoamine is a multi-step process that begins with the careful preparation and purification of its secondary amine precursor. The subsequent nitrosation reaction must be controlled to ensure high yield and purity of the final product.

The direct precursor to (4-methoxyphenyl)methylnitrosoamine is the secondary amine, N-methyl-4-methoxybenzylamine. Achieving high purity of this precursor is critical as any impurities could lead to the formation of undesired N-nitroso compounds during the subsequent nitrosation step. A common and efficient method for the synthesis of this precursor is the reductive amination of 4-methoxybenzaldehyde (B44291) with methylamine (B109427).

The reaction proceeds in two main stages: the formation of a Schiff base (imine) intermediate via the condensation of 4-methoxybenzaldehyde with methylamine, followed by the reduction of this intermediate to the desired secondary amine. Sodium borohydride (B1222165) is a frequently used reducing agent for this transformation. mdpi.com

Reaction Scheme:

Imine Formation: 4-methoxybenzaldehyde + methylamine → N-(4-methoxybenzylidene)methanamine + H₂O

Reduction: N-(4-methoxybenzylidene)methanamine + [Reducing Agent, e.g., NaBH₄] → N-methyl-4-methoxybenzylamine

Following the synthesis, rigorous purification, typically by distillation or column chromatography, is essential. The identity and purity of N-methyl-4-methoxybenzylamine are then confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for N-methyl-4-methoxybenzylamine

PropertyValue
CAS Number 702-24-9 sigmaaldrich.com
Molecular Formula C₉H₁₃NO sigmaaldrich.com
Molecular Weight 151.21 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid/oil chemicalbook.com
Boiling Point 88 °C chemicalbook.com
Density 1.008 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index (n20/D) 1.529 sigmaaldrich.comchemicalbook.com
¹H NMR Expected signals include singlets for the N-methyl and O-methyl protons, a singlet for the benzylic methylene (B1212753) protons, and doublets for the aromatic protons, characteristic of a para-substituted benzene (B151609) ring.
¹³C NMR Expected signals for all nine distinct carbon atoms, including the methyl carbons, the benzylic carbon, and the aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak [M]+ would be observed at m/z = 151.10. uni.lu
Infrared (IR) Spectroscopy Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C-N stretching, and C-O stretching for the methoxy (B1213986) group.

The conversion of the secondary amine precursor, N-methyl-4-methoxybenzylamine, to (4-methoxyphenyl)methylnitrosoamine is achieved through a nitrosation reaction. This reaction involves treating the amine with a nitrosating agent. The most common laboratory method utilizes sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid or sulfuric acid). jove.com

Under acidic conditions, sodium nitrite forms nitrous acid (HNO₂), which is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). jove.comlibretexts.org The nucleophilic nitrogen atom of the secondary amine then attacks the nitrosonium ion. Subsequent deprotonation of the resulting N-nitrosammonium ion yields the stable N-nitrosamine product. jove.com

General Nitrosation Mechanism:

NaNO₂ + H⁺ → HNO₂

HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)

R₂NH + NO⁺ → R₂N⁺H-NO (N-nitrosammonium ion)

R₂N⁺H-NO + H₂O ⇌ R₂N-NO (N-nitrosamine) + H₃O⁺

The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid and to control the reaction rate. The resulting (4-methoxyphenyl)methylnitrosoamine, often a yellow oil, can be extracted from the aqueous reaction mixture using an organic solvent and purified by chromatography.

Isotopic labeling is an invaluable tool for mechanistic studies in chemistry and biology. nih.gov In the context of (4-methoxyphenyl)methylnitrosoamine, isotopically labeled analogs can be used as internal standards for quantification in complex matrices or to trace metabolic pathways. researchgate.net

A common strategy involves introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. This is typically achieved by using a labeled starting material in the synthesis of the precursor amine. nih.gov

Table 2: Isotopic Labeling Strategies

IsotopeLabeling PositionLabeled Precursor ExampleSynthetic ApproachApplication
²H (Deuterium) Methyl groupTrideuteromethylamine (CD₃NH₂)Reductive amination of 4-methoxybenzaldehyde with CD₃NH₂.Mass spectrometry internal standard; studies of kinetic isotope effects in metabolism.
¹³C Benzylic carbon4-Methoxybenzaldehyde-¹³CHOSynthesis of the precursor amine using the ¹³C-labeled aldehyde.Tracing the fate of the benzyl (B1604629) group in metabolic or degradation studies using NMR or MS.
¹⁵N Amine NitrogenN-methyl-¹⁵N-amineUse of a ¹⁵N-labeled methylamine in the precursor synthesis.Elucidating reaction mechanisms and metabolic pathways involving the amine nitrogen.
¹⁵N Nitroso NitrogenSodium Nitrite-¹⁵N (Na¹⁵NO₂)Nitrosation of the unlabeled precursor amine with Na¹⁵NO₂. usp.orgStudying the chemistry of the nitroso group, including denitrosation and rearrangement reactions.

Derivatization for Enhanced Research Utility

Modifying the core structure of (4-methoxyphenyl)methylnitrosoamine through derivatization allows for a systematic exploration of its biological and chemical properties. These derivatives are crucial for establishing structure-activity relationships and for developing tools for biological investigations.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. nih.govresearchgate.net For N-nitroso compounds, SAR studies have often focused on elucidating the structural features that influence their carcinogenic potency. researchgate.net Key modifications to the (4-methoxyphenyl)methylnitrosoamine structure can provide insight into the roles of the aromatic ring, the methoxy substituent, and the alkyl groups in its biological interactions.

Proposed analogs for SAR studies could include:

Aromatic Ring Substitution: Replacing the methoxy group with other substituents (e.g., -H, -Cl, -F, -CH₃, -NO₂) to probe electronic effects. Introducing substituents at the ortho- or meta-positions to investigate steric effects on metabolism, particularly at the benzylic carbon.

Alkyl Group Modification: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) to assess the impact of steric bulk adjacent to the nitrosamine (B1359907) functional group.

These SAR studies help to build predictive models for the biological activity of related N-nitroso compounds. pharmaexcipients.com

To study the interaction of (4-methoxyphenyl)methylnitrosoamine with biological systems, it can be chemically modified to attach it to larger molecules like proteins or fluorescent tags—a process known as bioconjugation. This requires the introduction of a reactive functional group onto the nitrosamine structure that is compatible with common bioconjugation chemistries.

This can be achieved by synthesizing a derivative of the precursor amine that already contains a protected functional group. For example, using a derivative of 4-methoxybenzaldehyde that has a reactive handle (e.g., a carboxylic acid, an alkyne for "click" chemistry, or a protected amine) at a different position on the aromatic ring.

Example Functionalization Strategy:

Precursor Synthesis: Start with 4-hydroxybenzaldehyde (B117250) instead of 4-methoxybenzaldehyde. Protect the hydroxyl group.

Chain Elongation: Modify the protected hydroxyl group to introduce a linker arm terminating in a functional group like a carboxylic acid ester.

Amine Synthesis: Perform reductive amination with methylamine to create the secondary amine precursor, now containing a latent functional group.

Nitrosation: Carry out the nitrosation reaction as previously described.

Deprotection/Activation: Deprotect or activate the terminal functional group on the linker, making the nitrosamine derivative ready for conjugation to a biomolecule.

Such functionalized derivatives serve as powerful research tools, enabling experiments like pull-down assays to identify protein targets or fluorescence microscopy to visualize subcellular localization.

Mechanisms of Metabolic Activation in in Vitro and Ex Vivo Systems

Enzymatic Pathways of Bioactivation

The bioactivation of N-nitrosamines is predominantly initiated by oxidative enzymes. In various in vitro and ex vivo models, including liver microsomes and hepatocytes, these enzymes catalyze the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group.

The principal enzymatic route for the metabolic activation of N-nitrosamines is α-carbon hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This initial oxidative step is considered the rate-limiting step in the bioactivation of many nitrosamines. nih.gov Studies on a variety of N-nitrosamines have demonstrated the involvement of multiple CYP isozymes in their metabolism. For instance, N-nitrosodimethylamine (NDMA) is primarily metabolized by CYP2E1, while the metabolism of other nitrosamines can involve CYP2A6, CYP2C, and CYP3A4. nih.govnih.gov The specific CYP isoforms involved are often dependent on the structure of the nitrosamine (B1359907), particularly the nature of the alkyl groups. nih.gov

For asymmetrical nitrosamines, such as (4-methoxyphenyl)methylnitrosoamine, hydroxylation can occur on either of the α-carbons (the methylene (B1212753) of the benzyl (B1604629) group or the methyl group). Research on other asymmetrical nitrosomethylalkylamines has shown that as the size of the second alkyl group increases, the oxidation of the methyl group becomes more favorable. nih.gov This suggests that for (4-methoxyphenyl)methylnitrosoamine, hydroxylation of the methyl group may be a significant pathway.

The α-hydroxylation reaction leads to the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate then undergoes spontaneous decomposition.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Various N-Nitrosamines

N-Nitrosamine CompoundKey Cytochrome P450 IsozymesPrimary Metabolic ReactionReference(s)
N-Nitrosodimethylamine (NDMA)CYP2E1Demethylation nih.govnih.gov
N-Nitrosodiethylamine (NDEA)CYP2E1, CYP2A6, CYP2C, CYP3A4Deethylation nih.gov
N-Nitrosomethylaniline (NMA)Not specifiedα-hydroxylation nih.gov
Asymmetrical NitrosodialkylaminesCYP2A6, CYP2C8/9/19, CYP3A4Dealkylation nih.gov

This table is interactive. You can sort and filter the data.

While α-hydroxylation is the major activation pathway, other oxidative biotransformations can occur. For some nitrosamines, such as N-nitrosodi-n-propylamine, oxidation at the β-carbon has been observed in rat liver microsomes. nih.gov This β-oxidation represents a detoxification pathway, as it does not lead to the formation of the highly reactive alkylating agents produced via α-hydroxylation. However, for many nitrosamines, hydroxylation at positions other than the α-carbon occurs to a lesser extent and the resulting metabolites are generally more stable. nih.gov

Formation of Reactive Intermediates

The initial enzymatic oxidation is the first step in a cascade that ultimately generates highly reactive electrophilic species. These intermediates are responsible for the subsequent interactions with cellular components.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. nih.gov This decomposition involves the cleavage of the C-N bond, leading to the formation of an aldehyde (formaldehyde from the methyl group or 4-methoxybenzaldehyde (B44291) from the (4-methoxyphenyl)methyl group) and a diazonium ion. nih.govmdpi.com

The generated diazonium ion is also highly unstable and can subsequently lose a molecule of nitrogen (N₂) to form a carbocation. nih.govmdpi.com Both the diazonium ion and the carbocation are potent electrophiles that can readily react with nucleophilic sites on cellular macromolecules. researchgate.net In the context of (4-methoxyphenyl)methylnitrosoamine, two potential pathways exist, leading to either a methyldiazonium ion and 4-methoxybenzaldehyde, or a (4-methoxyphenyl)methyldiazonium ion and formaldehyde. The relative contribution of each pathway would depend on the regioselectivity of the initial CYP-mediated hydroxylation.

The formation of these reactive intermediates has been inferred from the detection of their reaction products. For example, the metabolism of N-nitrosodi-n-propylamine in isolated rat liver fractions yielded both n-propanol and isopropanol, providing evidence for the formation of carbonium ions. nih.gov

While enzymatic activation is the primary route in vivo, non-enzymatic processes can also lead to the formation of reactive species in biological mimics. For instance, the non-enzymatic oxidation of procarbazine, a compound that forms reactive azoxy metabolites, has been observed in aqueous solutions, suggesting that under certain conditions, activation can occur without the involvement of enzymes. nih.gov In the context of nitrosamines, factors such as pH and the presence of certain chemical species could potentially influence their stability and decomposition to reactive intermediates in simplified in vitro systems designed to mimic biological environments. However, the significance of such non-enzymatic pathways for (4-methoxyphenyl)methylnitrosoamine in a biological context remains to be elucidated.

Stereoselective Metabolism Research

Stereoselectivity in drug metabolism is a well-established phenomenon where enzymes exhibit a preference for one enantiomer of a chiral compound over the other. nih.gov While (4-methoxyphenyl)methylnitrosoamine itself is not chiral, the principles of stereoselective metabolism are relevant to the broader class of nitrosamines.

Research on the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is a chiral compound, has demonstrated significant stereoselectivity in its metabolism. Studies have shown that the two enantiomers of NNAL, (S)-NNAL and (R)-NNAL, are metabolized at different rates by various UDP-glucuronosyltransferase (UGT) enzymes. nih.govacs.org For example, UGT2B17 preferentially forms the (R)-NNAL-O-Glucuronide, while UGT2B7 favors the formation of the (S)-NNAL-O-Glucuronide. nih.govacs.org

Furthermore, the metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes showed that the E isomer was preferentially metabolized. researchgate.net This indicates that even geometric isomers can be subject to selective enzymatic processing.

These findings highlight that if a nitrosamine or its metabolite is chiral or exists as geometric isomers, its metabolic fate can be significantly influenced by the stereospecificity of the metabolizing enzymes. Although no specific research on the stereoselective metabolism of (4-methoxyphenyl)methylnitrosoamine has been identified, the potential for stereoselective processes should be considered if chiral centers are introduced during its biotransformation.

Molecular Interactions and Biochemical Consequences

DNA Adduct Formation and Repair Mechanisms

The interaction of reactive metabolites of nitrosamines with DNA is a central aspect of their mutagenic and carcinogenic potential. This interaction leads to the formation of DNA adducts, which are covalent modifications of the DNA bases.

While specific studies on the metabolic activation of (4-methoxyphenyl)methylnitrosoamine are not extensively available, the general mechanism for nitrosamines involves enzymatic hydroxylation of the carbon atom alpha to the nitroso group by cytochrome P450 enzymes. nih.govresearchgate.net This process is expected to lead to the formation of an unstable intermediate that can ultimately generate a reactive methyldiazonium ion and a 4-methoxybenzylating agent.

These reactive species can then alkylate DNA at various nucleophilic sites. Based on studies of similar nitrosamines, the primary sites of methylation are the N7 position of guanine (B1146940) (N7-methylguanine), the N3 position of adenine (B156593) (N3-methyladenine), and the O6 position of guanine (O6-methylguanine). nih.gov The formation of O6-methylguanine is particularly significant due to its miscoding potential during DNA replication, leading to G:C to A:T transition mutations. nih.gov

A study investigating the mutagenicity of a series of N-nitroso-N-(p-substituted-benzyl)methylamines in Salmonella typhimurium TA1535 found the following order of potency: Cl > CN > Br > NO2 > H > CH3O > CH3 > F >> COOH. nih.gov In this series, the methoxy-substituted compound, (4-methoxyphenyl)methylnitrosoamine, exhibited a moderate level of mutagenicity. nih.gov

Table 1: Relative Mutagenic Potency of N-nitroso-N-(p-substituted-benzyl)methylamines

Substituent (X) Relative Mutagenic Potency
Cl Highest
CN High
Br High
NO2 Moderate-High
H Moderate
CH3O Moderate
CH3 Moderate-Low
F Low
COOH Very Low

Data from Singer GM, Andrews AW. J Med Chem. 1983 Mar;26(3):309-12. nih.gov

There is a notable lack of published research specifically characterizing the structure of DNA adducts formed from (4-methoxyphenyl)methylnitrosoamine in any research model. Extrapolating from more extensively studied nitrosamines like N-nitrosodimethylamine (NDMA), the expected methyl adducts would be structurally identical to those formed by other methylating agents. nih.gov However, the formation and structure of any potential 4-methoxybenzyl adducts remain uncharacterized in the scientific literature.

The cellular response to DNA adducts formed by alkylating agents is crucial for maintaining genomic integrity. Several DNA repair pathways are involved in removing these lesions. The primary repair mechanisms for the types of adducts expected from (4-methoxyphenyl)methylnitrosoamine include:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

Direct Reversal of Damage: The O6-methylguanine adduct can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which transfers the methyl group from the guanine to a cysteine residue within its own structure. nih.gov The AlkB family of proteins can also directly reverse certain N-alkylations. nih.gov

Nucleotide Excision Repair (NER): This pathway typically handles bulkier, helix-distorting adducts. While less common for simple methyl adducts, it could potentially be involved in the repair of larger adducts, such as a 4-methoxybenzyl adduct, should one be formed. nih.gov

Specific research on the DNA repair responses elicited by adducts from (4-methoxyphenyl)methylnitrosoamine has not been reported.

Protein Alkylation and Functional Perturbation Studies

In addition to DNA, reactive metabolites of chemical carcinogens can also covalently bind to proteins, a process known as protein alkylation. This can lead to alterations in protein structure and function.

There are no specific studies in the available scientific literature that have identified the protein targets for covalent modification by the reactive metabolites of (4-methoxyphenyl)methylnitrosoamine. Generally, electrophilic metabolites can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. nih.gov The identification of specific protein targets would require dedicated proteomic studies.

Given the absence of identified protein targets for (4-methoxyphenyl)methylnitrosoamine, there is consequently no research available on the impact of its covalent modification on protein functionality or enzyme kinetics in any research model. Covalent modification of a protein can have a range of effects, from no significant change to complete loss of function, depending on the protein, the site of modification, and the nature of the adduct. nih.gov For enzymes, modification at the active site or an allosteric site could lead to inhibition or altered substrate specificity.

Interaction with Cellular Macromolecules Beyond DNA and Proteins

Interaction with Ribonucleic Acid (RNA):

Similar to DNA, ribonucleic acid (RNA) possesses numerous nucleophilic centers that are susceptible to electrophilic attack by the metabolic intermediates of (4-methoxyphenyl)methylnitrosoamine. The purine (B94841) and pyrimidine (B1678525) bases in RNA, such as guanine, adenine, and cytosine, can be alkylated. Although RNA is a single-stranded molecule and generally has a shorter half-life than DNA, damage to RNA can have significant functional consequences.

Alkylation of messenger RNA (mRNA) can lead to errors in translation, resulting in the synthesis of non-functional or mutated proteins. Damage to transfer RNA (tRNA) and ribosomal RNA (rRNA) can impair the entire protein synthesis machinery, leading to a global disruption of cellular functions. While specific studies on RNA adducts formed by (4-methoxyphenyl)methylnitrosoamine are not extensively documented, the known reactivity of its presumed diazonium ion metabolites suggests that such interactions are plausible.

Interaction with Lipids and Cellular Membranes:

Cellular membranes, composed primarily of lipids and proteins, are crucial for maintaining cellular integrity, regulating transport, and signal transduction. The lipid bilayers of these membranes can be targets of reactive electrophiles. One of the significant consequences of such interactions is the initiation of lipid peroxidation.

The reactive intermediates of (4-methoxyphenyl)methylnitrosoamine can potentially abstract hydrogen atoms from polyunsaturated fatty acids within the membrane lipids, initiating a chain reaction of lipid peroxidation. This process leads to the formation of lipid hydroperoxides and other reactive species, which can damage membrane proteins and compromise membrane fluidity and permeability. Disruption of membrane integrity can lead to ion leakage, impaired nutrient transport, and ultimately, cell death.

Hypothetical Interactions and Consequences:

Due to the limited specific research on the interaction of (4-methoxyphenyl)methylnitrosoamine with non-DNA and non-protein macromolecules, the following table presents a summary of potential interactions and their biochemical consequences based on the known reactivity of analogous N-nitroso compounds.

Cellular MacromoleculePotential InteractionPotential Biochemical Consequence
Ribonucleic Acid (RNA) Alkylation of RNA bases (e.g., N7-guanine, N3-adenine)Errors in protein translation, impaired ribosome function, altered gene expression.
Lipids (in membranes) Initiation of lipid peroxidation, covalent adduction to lipid head groups.Increased membrane permeability, disruption of membrane-bound enzyme function, loss of cellular ion gradients.
Polysaccharides Limited direct interaction expected due to lower nucleophilicity compared to nucleic acids and proteins.Minimal direct impact anticipated, though indirect effects from cellular stress are possible.

It is important to emphasize that the data presented in the table is largely extrapolated from the general understanding of nitrosamine (B1359907) biochemistry. Further research is required to specifically elucidate and quantify the interactions of (4-methoxyphenyl)methylnitrosoamine with these cellular macromolecules.

Genotoxicity and Mutagenesis Mechanisms in Research Models

Induction of DNA Strand Breaks and Chromosomal Aberrations in In Vitro Systems

The interaction of reactive N-nitrosamine metabolites with DNA can lead to various forms of damage, including the formation of apurinic/apyrimidinic (AP) sites and single-strand breaks (SSBs). nih.govoup.com These lesions can arise directly from the chemical instability of certain DNA adducts or as intermediates during cellular DNA repair processes. In vitro assays are instrumental in detecting this damage.

Research on various N-nitrosamines has consistently demonstrated their ability to induce DNA damage in cultured mammalian cells. Techniques like the alkaline elution assay and the single-cell gel electrophoresis (Comet) assay are frequently used to quantify DNA strand breaks. fda.govnih.govnih.gov For instance, studies have shown that compounds like NDMA and NDEA induce DNA fragmentation in primary cultures of human and rat kidney cells, as well as in human-derived HepaRG cells, which are metabolically competent. fda.govnih.govresearchgate.netnih.gov

If not properly repaired, this DNA damage can escalate to more severe forms of genetic injury, such as chromosomal aberrations. These large-scale changes in chromosome structure, including breaks, gaps, and exchanges, are often evaluated in cell lines like Chinese Hamster Ovary (CHO) cells. epa.govnih.govnih.gov The formation of such aberrations is a hallmark of clastogenic agents and indicates a high potential for mutagenesis and carcinogenesis. ca.gov The genotoxic activity of many N-nitrosamines in these in vitro systems is dependent on the presence of a metabolic activation system, such as an S9 liver fraction, which contains the necessary CYP enzymes. toxys.comnih.gov

Table 1: Induction of DNA Damage by Structurally Related N-Nitrosamines in In Vitro Systems

This table summarizes findings on the induction of DNA strand breaks and chromosomal aberrations by various N-nitrosamines in different in vitro cell models.

N-Nitrosamine CompoundIn Vitro SystemObserved Genotoxic EffectDetection Method
N-nitrosodimethylamine (NDMA)Human HepaRG Cells (2D and 3D cultures)DNA Strand Breaks, Micronuclei FormationComet Assay, Micronucleus Assay fda.govresearchgate.net
N-nitrosodimethylamine (NDMA)Primary Human and Rat Kidney CellsDNA FragmentationAlkaline Elution Technique nih.gov
N-nitrosodiethylamine (NDEA)Primary Human and Rat Kidney CellsDNA FragmentationAlkaline Elution Technique nih.gov
Various N-nitrosaminesChinese Hamster Ovary (CHO) CellsChromosomal Aberrations (gaps, breaks, exchanges)Cytogenetic Analysis nih.gov
N-nitrosobenzylmethylamine (NMBzA)Primary Rat Kidney and Lung CellsCytotoxicity and potential for DNA damageTrypan Blue Exclusion, Alkaline Filter Elution nih.gov

Mutational Spectra Analysis in Model Organisms and Cell Lines

Analysis of the specific types and patterns of mutations induced by a genotoxic agent provides critical insight into its mechanism of action. For N-nitrosamines, particularly NDMA, mutational spectra have been characterized in various systems, including human cell lines and transgenic rodent models. nih.govnih.govoup.com

A predominant feature of the mutational signature of NDMA is the induction of G:C→A:T transitions. oup.comnih.govnih.govresearchgate.net This specific type of base substitution is consistently observed across different genetic loci and model systems. nih.govnih.govresearchgate.net Further detailed analysis has revealed sequence context effects, with these mutations frequently occurring at guanine (B1146940) bases that are 3' to another guanine (5'-GG-3' sequences). nih.govnih.gov This suggests that the local DNA sequence environment can influence either the formation or the repair of the precursor DNA lesion. nih.gov In addition to G:C→A:T transitions, other mutations such as G:C→T:A transversions and small deletions have also been reported, although typically at lower frequencies. nih.govoup.comnih.gov

Table 2: Predominant Mutational Signature of N-Nitrosodimethylamine (NDMA)

This table outlines the characteristic types of mutations induced by the model compound NDMA, as identified through mutational spectra analysis in various research models.

Mutation TypeFrequencyCommon Sequence ContextModel System(s)
G:C → A:T TransitionDominant (~60% of induced mutations)5'-Pu-G-3' (often 5'-GG-3')Human Lymphoblastoid Cells, Transgenic Mice (liver) oup.comnih.govnih.govoup.com
A:T → G:C TransitionLower frequencyNot specifiedHepaRG Cells dntb.gov.ua
G:C → T:A TransversionLow frequencyNot specifiedE. coli (with UVA irradiation) nih.gov
Small Deletions (1-11 bp)Significant (~22% in one study)Not specifiedTransgenic Mice (liver) nih.govoup.com

Linkage between Adduct Formation and Mutational Events

The mutational spectra of N-nitrosamines are a direct consequence of the specific DNA adducts they form and the subsequent processing of these adducts by the cell's replication and repair machinery. The metabolic activation of N-nitrosamines like NDMA leads to the formation of a methyldiazonium ion, which methylates DNA at various positions. oup.comhesiglobal.org

The most critical of these lesions in terms of mutagenesis is O⁶-methylguanine (O⁶-meG). oup.comnih.govmdpi.com This adduct is highly miscoding; during DNA replication, DNA polymerases preferentially insert thymine (B56734), instead of cytosine, opposite O⁶-meG. mdpi.com Following a subsequent round of replication, this leads to a permanent G:C→A:T transition, which perfectly matches the dominant mutation observed in spectral analyses. oup.comnih.govoup.com

Other adducts are formed in greater abundance, such as N⁷-methylguanine (N⁷-meG), but are considered less directly mutagenic. mdpi.comoup.com However, the chemical instability of N⁷-meG can lead to its spontaneous loss from the DNA backbone (depurination), creating an abasic site which can itself be mutagenic if not repaired correctly. oup.com The formation of benzyl (B1604629) adducts, such as O⁶-benzylguanine, has been observed with N-nitrosobenzylmethylamine, indicating that the alkyl group from the nitrosamine (B1359907) is transferred to the DNA. nih.gov For (4-methoxyphenyl)methylnitrosoamine, it is plausible that both methylation and (4-methoxy)benzylation of DNA could occur.

Table 3: Key DNA Adducts of N-Nitrosamines and Their Mutational Consequences

This table links the primary DNA adducts formed by simple N-nitrosamines to the specific mutational events they are known to cause.

DNA AdductMechanism of MutagenesisResulting Mutation
O⁶-methylguanine (O⁶-meG)Miscoding lesion; pairs with thymine during replication. mdpi.comG:C → A:T Transition oup.comnih.gov
O⁴-methylthymine (O⁴-meT)Miscoding lesion; poorly repaired. hesiglobal.orgT:A → C:G Transition
N⁷-methylguanine (N⁷-meG)Chemically unstable, can lead to depurination and the formation of mutagenic abasic sites. oup.comVarious substitutions, primarily at G:C pairs
N³-methyladenine (N³-meA)Replication-blocking lesion, can be cytotoxic and mutagenic. mdpi.comA:T → G:C Transition

Role of Oxidative Stress in Genotoxic Pathways

In addition to direct DNA alkylation, there is growing evidence that N-nitrosamines can induce oxidative stress, which represents a secondary mechanism of genotoxicity. nih.govoup.com The metabolism of N-nitrosamines can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. oup.com This has been observed in studies with NDMA and other nitrosamines in rat liver and in cultured Caco-2 cells. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of N-nitrosamines. nih.govscispace.com These methods can model the distribution of electrons within the (4-methoxyphenyl)methylnitrosoamine molecule, identifying regions susceptible to metabolic attack or interaction with biological macromolecules.

Key parameters derived from these calculations include Gibbs free energies and activation barriers for various reaction steps. nih.govscispace.com For N-nitrosamines, a critical activation step is α-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. acs.orgacs.orgresearchgate.netnih.govfrontiersin.org Quantum chemical studies have shown that this initial step is typically strongly exothermic and not the rate-determining step in the toxification pathway. nih.govfrontiersin.org Subsequent steps, such as the formation of a diazonium ion, are crucial for DNA alkylation. nih.govfrontiersin.org

Calculations can reveal how steric and electronic factors, influenced by the 4-methoxybenzyl group and the methyl group in (4-methoxyphenyl)methylnitrosoamine, affect the stability of intermediates and the energy barriers for their formation and subsequent reactions. nih.gov For instance, the reactivity of the N-nitrosamine functional group is highly dependent on the structural environment, particularly at the α-carbon positions. whiterose.ac.uk Quantum mechanical models can help to understand how the structure of a specific nitrosamine (B1359907) influences its reactivity and potential carcinogenicity. acs.org

Table 1: Representative Calculated Activation Energies for N-Nitrosamine Activation Steps (Note: This table presents typical values for simple N-nitrosamines like NDMA and NPIP from computational studies and is for illustrative purposes only. Specific values for (4-methoxyphenyl)methylnitrosoamine would require dedicated calculations.)

Reaction StepRepresentative Activation Energy (kcal/mol)Significance
Proton Transfer (post-hydroxylation)20 - 28Leads to the elimination of an aldehyde.
SN2 Reaction with Guanine (B1146940) (N7)11 - 16Represents the DNA alkylation event.

Source: Adapted from quantum chemical calculation studies of N-nitrosamines. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like (4-methoxyphenyl)methylnitrosoamine, MD simulations can provide insights into its interactions with key biological targets, such as DNA and metabolic enzymes like cytochrome P450s. heraldopenaccess.usmdpi.com

These simulations can model how the nitrosamine fits into the active site of a CYP enzyme, a necessary step for its metabolic activation. heraldopenaccess.us The binding affinity and orientation within the enzyme's active site, governed by interactions like hydrophobic interactions, can be predicted. For example, studies on other nitrosamines have used MD to demonstrate stable interactions within the CYP active site, which is a prerequisite for metabolism. heraldopenaccess.us

Furthermore, once metabolic activation leads to a reactive electrophile, MD simulations can be employed to model the interaction of this species with DNA. This can help to understand the sequence of events leading to the formation of DNA adducts, which are critical lesions in the initiation of carcinogenesis. mdpi.comresearchgate.net The simulations can reveal preferred binding sites on DNA and the stability of the resulting adducts.

Table 2: Key Interactions in Nitrosamine-Biomolecule Complexes from MD Simulations (Note: This table lists general interaction types observed in simulations of various nitrosamines with proteins and is for illustrative purposes. Specific interactions for (4-methoxyphenyl)methylnitrosoamine would depend on its unique structure.)

Interacting BiomoleculeType of InteractionSignificance
Cytochrome P450 (CYP) EnzymesHydrophobic InteractionsOrients the nitrosamine for metabolic activation.
Cytochrome P450 (CYP) Enzymesvan der Waals ForcesStabilizes the enzyme-substrate complex.
DNACovalent Bonding (post-activation)Formation of DNA adducts, leading to mutations.
DNAElectrostatic InteractionsGuides the reactive electrophile to DNA bases.

Source: General principles from molecular modeling studies. heraldopenaccess.us

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For N-nitrosamines, QSAR models are frequently developed to predict their carcinogenic potency. acs.orgnih.govacs.org

These models use a set of calculated molecular descriptors for a series of nitrosamines with known activities. Descriptors can include physicochemical properties, topological indices, and quantum mechanical parameters that describe the electronic and steric properties of the molecules. acs.org By correlating these descriptors with experimental carcinogenicity data (e.g., TD50 values), a predictive model can be built. nih.gov

For a compound like (4-methoxyphenyl)methylnitrosoamine, a validated QSAR model could be used to estimate its carcinogenic potential without the need for animal testing. nih.gov Mechanistic QSAR studies support the hypothesis that metabolic α-hydroxylation is a key step in the bioactivation of N-nitrosamines. nih.gov The development of robust QSAR models is an ongoing area of research, with recent efforts focusing on combining quantum mechanical descriptors with machine learning methods to improve prediction accuracy for structurally complex nitrosamines. acs.orgnih.govacs.org

Prediction of Metabolic Pathways and Reactive Intermediates via Computational Methods

Computational methods are increasingly used to predict the metabolic fate of chemical compounds, including N-nitrosamines. nih.govlhasalimited.org In silico tools can predict the degradation pathways and potential reactive metabolites of a molecule like (4-methoxyphenyl)methylnitrosoamine. nih.govresearchgate.net

The primary metabolic activation pathway for carcinogenic N-nitrosamines involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. acs.orgresearchgate.netnih.gov For (4-methoxyphenyl)methylnitrosoamine, this could occur at either the methyl carbon or the benzylic methylene (B1212753) carbon. Computational models can help predict the more likely site of hydroxylation. acs.orgnih.gov This α-hydroxylation leads to an unstable intermediate that spontaneously decomposes to form a reactive electrophilic species, a diazonium ion. researchgate.net It is this highly reactive intermediate that is believed to be the ultimate carcinogen, capable of alkylating DNA. nih.govmdpi.com

Computational approaches can model the entire activation pathway, from the initial enzymatic oxidation to the formation of the ultimate carcinogenic species. nih.gov These predictions are crucial for risk assessment, as they help to identify the potential hazards of a compound based on its chemical structure. nih.govnih.gov

Advanced Analytical Methodologies for Research of 4 Methoxyphenyl Methylnitrosoamine and Its Metabolites

Mass Spectrometry-Based Approaches for Adduct Detection and Quantitation

Mass spectrometry (MS) stands as a cornerstone in the analysis of DNA and protein adducts of nitrosoamines due to its exceptional sensitivity and selectivity. researchgate.net When coupled with liquid chromatography (LC), it allows for the separation and identification of complex mixtures from biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted analysis of specific DNA and protein adducts formed by reactive metabolites of (4-methoxyphenyl)methylnitrosoamine. This technique offers high sensitivity and specificity, enabling the detection and quantification of adducts at very low levels. youtube.com The methodology typically involves the enzymatic hydrolysis of DNA or protein samples to release adducted nucleosides or amino acids, followed by chromatographic separation and detection by MS/MS. nih.gov

In the context of (4-methoxyphenyl)methylnitrosoamine, LC-MS/MS methods would be developed to detect predicted adducts. For instance, the metabolic activation of the nitrosoamine could lead to the formation of a reactive methoxybenzylating or methylating agent, which could then modify DNA bases or amino acid residues in proteins. The selection of precursor and product ions for multiple reaction monitoring (MRM) is critical for selective and sensitive quantification. nih.govrsc.org Isotope-labeled internal standards are often synthesized and used to ensure accurate quantification by correcting for matrix effects and variations in sample processing. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Adduct Analysis

ParameterTypical Setting
Chromatographic ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) thermofisher.com
Mobile PhaseGradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid thermofisher.com
Ionization SourceHeated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode youtube.comrsc.org
Scan TypeMultiple Reaction Monitoring (MRM) nih.gov
Collision GasArgon
Limit of Quantitation (LOQ)Can reach low ng/L to µg/L levels depending on the adduct and matrix rsc.orgrsc.org

High-resolution mass spectrometry (HRMS), particularly when coupled with LC, is indispensable for the identification of unknown metabolites of (4-methoxyphenyl)methylnitrosoamine. ijpras.com Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide accurate mass measurements (typically <5 ppm), which allow for the determination of the elemental composition of metabolites. chromatographyonline.comresearchgate.net

The general workflow for metabolite identification using HRMS involves comparing the metabolic profile of a treated sample with a control sample to pinpoint potential metabolites. chromatographyonline.com The accurate mass data is then used to propose elemental compositions for the parent ion and its fragment ions. By comparing the elemental composition of a metabolite to that of the parent drug, the type of biotransformation (e.g., hydroxylation, demethylation, glucuronidation) can be deduced. chromatographyonline.com Tandem MS (MS/MS) experiments on the HRMS instrument provide structural information through the analysis of fragmentation patterns. ijpras.com

Table 2: Common Biotransformations Detectable by HRMS

BiotransformationMass Shift (Da)Change in Elemental Composition
Hydroxylation+15.9949+O
O-Demethylation-14.0157-CH2
N-Demethylation-14.0157-CH2
Glucuronidation+176.0321+C6H8O6
Sulfation+79.9568+SO3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of isolated metabolites and adducts of (4-methoxyphenyl)methylnitrosoamine. core.ac.uk While MS provides information on mass and elemental composition, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within a molecule. core.ac.uk

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial structural information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete chemical structure by revealing proton-proton and proton-carbon correlations through one or more bonds. core.ac.uk

A noteworthy characteristic of N-nitrosamines is the restricted rotation around the N-N bond, which can lead to the existence of stable rotational isomers (rotamers), often referred to as E/Z or cis/trans isomers. acanthusresearch.comresearchgate.net These rotamers can often be distinguished by NMR spectroscopy, as corresponding protons and carbons will have different chemical shifts. acanthusresearch.comnih.gov Density Functional Theory (DFT) calculations can be employed to help assign NMR signals to specific isomers. nih.gov

Spectroscopic Techniques for Investigating Reaction Kinetics (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are valuable for investigating the kinetics of reactions involving (4-methoxyphenyl)methylnitrosoamine, such as its decomposition or interaction with other molecules. fiveable.me

N-nitrosamines typically exhibit two UV absorption bands, one around 230 nm (π → π* transition) and a less intense band around 330-340 nm (n → π* transition). researchgate.net The degradation of the nitrosoamine upon exposure to UV light can be monitored by the decrease in absorbance at these wavelengths. nih.govresearchgate.net This allows for the determination of reaction rate constants and quantum yields. researchgate.net Kinetic studies can provide insights into the stability of the compound under various conditions and the mechanisms of its degradation. nih.gov While not as structurally informative as MS or NMR, these techniques are often simpler and can provide real-time monitoring of reaction progress. fiveable.me

Chromatographic Separation Techniques for Complex Biological Matrices in Research Settings

Effective chromatographic separation is a prerequisite for the accurate analysis of (4-methoxyphenyl)methylnitrosoamine and its metabolites in complex biological matrices such as plasma, urine, or cell lysates. rsc.org The goal is to separate the analytes of interest from endogenous matrix components that could interfere with detection. sepscience.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used techniques. nih.govrsc.org UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. thermofisher.com

Reversed-phase chromatography, using columns like C18 or biphenyl, is frequently employed for the separation of nitrosoamines and their metabolites. thermofisher.comresearchgate.net The mobile phase typically consists of a gradient of an aqueous solution (often containing an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. thermofisher.com Sample preparation is also a critical step and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences and concentrate the analytes before injection. nih.govthermofisher.com

Table 3: Comparison of Chromatographic Techniques

TechniqueTypical Particle SizeAdvantagesConsiderations
HPLC3-5 µmRobust, widely availableLonger run times, lower resolution
UHPLC&lt;2 µmHigh resolution, fast analysis, high sensitivity thermofisher.comRequires specialized high-pressure systems, potential for column clogging with complex matrices

Research on Modulating Factors and Precursors

Endogenous and Exogenous Factors Influencing Nitrosamine (B1359907) Formation In Vitro

There is no specific research available on the endogenous and exogenous factors influencing the in vitro formation of (4-methoxyphenyl)methylnitrosoamine.

Role of Precursor Molecules in Nitrosamine Synthesis Under Simulated Physiological Conditions

There is no specific research available on the role of precursor molecules in the synthesis of (4-methoxyphenyl)methylnitrosoamine under simulated physiological conditions.

Inhibition of Nitrosamine Formation by Dietary or Environmental Compounds in Research Models

There is no specific research available on the inhibition of (4-methoxyphenyl)methylnitrosoamine formation by dietary or environmental compounds in research models.

Comparative Studies with Other N Nitrosamine Compounds

Structure-Reactivity Comparisons with Related N-Nitrosamines

The reactivity of N-nitrosamines is intrinsically linked to their chemical structure, which dictates their susceptibility to metabolic activation and subsequent interaction with cellular macromolecules. (4-methoxyphenyl)methylnitrosoamine is an asymmetrical nitrosamine (B1359907) featuring a methyl group and a p-methoxybenzyl group attached to the nitrosamino nitrogen. This structure invites comparison with simpler, well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), as well as with its non-substituted parent compound, N-nitrosobenzylmethylamine.

The presence of the benzyl (B1604629) group introduces significant structural differences compared to simple dialkylnitrosamines. The α-carbon of the benzyl group is a potential site for metabolic hydroxylation, a key activation step for many nitrosamines. Furthermore, the electronic properties of the substituent on the phenyl ring can influence the rate of this activation.

A study investigating the mutagenicity of a series of N-nitroso-N-(p-substituted-benzyl)methylamines in Salmonella typhimurium TA1535 provides direct insight into the structure-reactivity of (4-methoxyphenyl)methylnitrosoamine. mdpi.com In this study, the mutagenic potency was found to be influenced by the nature of the para-substituent. The order of mutagenic potency was determined as follows: Cl > CN > Br > NO2 > H > CH3O > CH3 > F >> COOH. mdpi.com This indicates that the presence of the p-methoxy group (CH3O) on the benzyl moiety of (4-methoxyphenyl)methylnitrosoamine results in a lower mutagenic potency compared to the unsubstituted N-nitrosobenzylmethylamine (X=H) and several other substituted analogues. mdpi.com This suggests that the electron-donating nature of the methoxy (B1213986) group may decrease the susceptibility of the benzylic α-carbon to metabolic activation.

Para-substituent (X) on N-nitroso-N-benzylmethylamineRelative Mutagenic Potency
ClHighest
CN
Br
NO2
H
CH3O
CH3
F
COOHLowest

Comparative Metabolic Activation Profiles and Adduct Formation

The genotoxicity of N-nitrosamines is contingent upon their metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov This process typically involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. researchgate.net For asymmetrical nitrosamines like (4-methoxyphenyl)methylnitrosoamine, metabolic activation can potentially occur at either the methyl or the benzylic α-carbon.

Studies on the related compound, N-nitrosobenzylmethylamine, have shown that it is metabolized by human CYP2E1 and CYP2A6. nih.gov The metabolism of N-nitrosobenzylmethylamine can lead to intermediates that are capable of both methylating and benzylating DNA. nih.gov However, research indicates that the level of DNA benzylation is significantly lower than that of DNA methylation, suggesting that α-hydroxylation of the methyl group is the predominant activation pathway. nih.gov

Based on these findings, it is highly probable that the metabolic activation of (4-methoxyphenyl)methylnitrosoamine also proceeds via two main pathways:

α-Hydroxylation of the methyl group: This pathway would generate a methyldiazonium ion, a reactive electrophile capable of methylating DNA. The resulting DNA adducts would be similar to those formed from NDMA, such as N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). nih.gov

α-Hydroxylation of the benzylic carbon: This would lead to the formation of a p-methoxybenzyldiazonium ion, which could then form p-methoxybenzyl-DNA adducts.

Given that DNA methylation is the major pathway for the unsubstituted N-nitrosobenzylmethylamine, it is plausible that this is also the primary activation route for (4-methoxyphenyl)methylnitrosoamine. The p-methoxy substituent, being electron-donating, might further disfavor hydroxylation at the benzylic position, thus reinforcing the preference for methyl group hydroxylation.

The profile of DNA adducts formed is a critical determinant of the mutagenic and carcinogenic potential of a nitrosamine. For (4-methoxyphenyl)methylnitrosoamine, a mixture of methyl and p-methoxybenzyl adducts is expected, with a likely predominance of methyl adducts. In contrast, symmetrical nitrosamines like NDMA and NDEA produce only one type of alkyl adduct (methyl and ethyl, respectively). The formation of bulky benzyl adducts, even as a minor pathway, represents a significant difference from the adduct profile of simple dialkylnitrosamines.

N-Nitrosamine CompoundPrimary Metabolic PathwayExpected Major DNA Adducts
N-nitrosodimethylamine (NDMA)α-Hydroxylation of methyl groupMethyl-DNA adducts (e.g., N7-MeG, O6-MeG)
N-nitrosodiethylamine (NDEA)α-Hydroxylation of ethyl groupEthyl-DNA adducts (e.g., N7-EtG, O6-EtG)
N-nitrosobenzylmethylamineα-Hydroxylation of methyl group (major)Methyl-DNA adducts (major), Benzyl-DNA adducts (minor)
(4-methoxyphenyl)methylnitrosoamineα-Hydroxylation of methyl group (inferred)Methyl-DNA adducts (inferred major), p-methoxybenzyl-DNA adducts (inferred minor)

Mechanistic Commonalities and Differences in Genotoxicity Pathways

The fundamental genotoxicity pathway for most carcinogenic N-nitrosamines, including (4-methoxyphenyl)methylnitrosoamine, is initiated by metabolic activation to form electrophilic diazonium ions that subsequently alkylate DNA. nih.gov This shared mechanism underscores the classification of many nitrosamines as genotoxic carcinogens. The resulting DNA adducts, if not repaired, can lead to miscoding during DNA replication, ultimately resulting in mutations and the initiation of cancer. mdpi.com

A key commonality among carcinogenic nitrosamines is the indispensable role of α-hydroxylation in their bioactivation. researchgate.net For (4-methoxyphenyl)methylnitrosoamine, as with NDMA and NDEA, this enzymatic step is the gateway to genotoxicity. The subsequent spontaneous decomposition of the α-hydroxynitrosamine to a diazonium ion is another shared feature of this pathway.

However, significant mechanistic differences arise from the structural diversity of N-nitrosamines. In the case of (4-methoxyphenyl)methylnitrosoamine, the potential for two distinct activation pathways (at the methyl and benzyl carbons) introduces a complexity not seen with symmetrical dialkylnitrosamines. While methylation appears to be the more probable primary route to genotoxicity, the formation of bulky p-methoxybenzyl adducts, even at low levels, could have distinct biological consequences. Bulky adducts are often repaired by different DNA repair pathways (such as nucleotide excision repair) compared to the smaller methyl adducts, which are primarily addressed by base excision repair and alkyltransferases. The efficiency and fidelity of these repair processes can significantly influence the ultimate genotoxic outcome.

Furthermore, the electronic influence of the p-methoxy group on the benzyl ring represents another point of mechanistic divergence. As suggested by the mutagenicity data, this substituent appears to modulate the reactivity of the molecule, leading to a lower mutagenic potency compared to its unsubstituted counterpart. mdpi.com This highlights how subtle changes in chemical structure can lead to significant differences in biological activity, even when the fundamental genotoxic mechanism is conserved.

Future Directions and Emerging Research Avenues

Development of Novel In Vitro and Ex Vivo Research Models

To understand the potential biological activity of (4-methoxyphenyl)methylnitrosoamine, it is crucial to employ research models that accurately recapitulate human physiology. The development of advanced in vitro and ex vivo systems is a key area of future research.

One promising approach is the use of three-dimensional (3D) cell cultures, such as spheroids, which more closely mimic the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures. nih.gov For instance, human-derived liver cells, like HepaRG, can be cultured as 3D spheroids. These models have demonstrated enhanced metabolic activity, which is critical for studying compounds like nitrosamines that may require metabolic activation to exert their effects. nih.gov Future studies could therefore involve exposing HepaRG spheroids to (4-methoxyphenyl)methylnitrosoamine to assess endpoints like DNA damage and micronucleus formation. nih.gov

Another avenue of research involves the use of genetically engineered cell lines. For example, TK6 cell lines have been developed to express specific human cytochrome P450 (CYP) enzymes. researchgate.net This allows for the identification of the specific enzymes responsible for the metabolic activation of a given nitrosamine (B1359907). researchgate.net Research on (4-methoxyphenyl)methylnitrosoamine could utilize a panel of such cell lines to determine which CYP enzymes are involved in its metabolism.

The following table illustrates a potential experimental design for in vitro genotoxicity testing of (4-methoxyphenyl)methylnitrosoamine:

Cell ModelEndpoints to be MeasuredRationale
2D and 3D HepaRG cellsDNA strand breakage (e.g., Comet assay), Micronucleus formationTo assess genotoxicity in a metabolically competent human liver cell model.
TK6 cell lines expressing various human CYPsGenotoxicity assaysTo identify the specific cytochrome P450 enzymes involved in metabolic activation.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Mechanistic Studies

Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools for gaining a deeper understanding of the mechanisms of action of chemical compounds. pharmtoxglp.comresearchgate.netecetoc.orgspringernature.comnih.gov The application of these technologies to the study of (4-methoxyphenyl)methylnitrosoamine represents a significant future research direction.

Transcriptomics, for example, can be used to identify changes in gene expression in cells exposed to the compound. This can provide insights into the cellular pathways that are affected, such as those involved in DNA repair, oxidative stress, and apoptosis. pharmtoxglp.com Proteomics can then be used to confirm these findings at the protein level and to identify post-translational modifications that may be induced by the compound. pharmtoxglp.com Metabolomics can provide a snapshot of the metabolic changes that occur in response to exposure, offering clues about the compound's metabolic fate and its effects on cellular function. pharmtoxglp.com

The integration of these different omics datasets can provide a comprehensive, systems-level view of the biological response to (4-methoxyphenyl)methylnitrosoamine, helping to construct adverse outcome pathways from the initial molecular event to the potential adverse effect. pharmtoxglp.com

Integration of Computational and Experimental Approaches for Holistic Understanding

The integration of computational and experimental approaches is becoming increasingly important in toxicology for a more holistic understanding of chemical hazards. usp.org For (4-methoxyphenyl)methylnitrosoamine, this could involve the use of in silico tools to predict its metabolic fate and toxicological properties, followed by targeted experimental studies to validate these predictions.

Quantitative Structure-Activity Relationship ((Q)SAR) models are computational tools that can predict the biological activity of a chemical based on its structure. fda.gov These models could be used to estimate the potential mutagenicity and carcinogenicity of (4-methoxyphenyl)methylnitrosoamine based on data from structurally similar nitrosamines. nih.gov

Molecular docking studies can be used to predict how the compound might interact with biological macromolecules, such as DNA and metabolic enzymes. usp.org This information can help to elucidate its mechanism of action. The predictions from these computational models can then be tested experimentally using the in vitro and ex vivo models described above. This iterative process of computational prediction and experimental validation can lead to a more robust and comprehensive understanding of the potential risks associated with (4-methoxyphenyl)methylnitrosoamine.

The following table outlines a potential integrated research approach:

Research ApproachMethodologyObjective
Computational (Q)SAR modeling, Molecular dockingPredict potential genotoxicity and metabolic pathways.
Experimental In vitro assays using 2D/3D cell models, Omics analysisValidate computational predictions and elucidate mechanisms of action.

Exploration of Specific Research Questions in Environmental or Occupational Contexts

While direct human exposure data is excluded from this discussion, future research could focus on the potential presence and behavior of (4-methoxyphenyl)methylnitrosoamine in specific environmental or occupational settings. Nitrosamines can be formed from precursor amines and nitrosating agents present in the environment and in various industrial processes. ceon.rs

Research could investigate the potential for (4-methoxyphenyl)methylnitrosoamine to form in industrial settings where its precursors, (4-methoxyphenyl)methylamine and methylamine (B109427), might be used. Analytical methods would need to be developed to detect and quantify the compound in various matrices, such as air and water. ceon.rs

Studies could also explore the environmental fate of (4-methoxyphenyl)methylnitrosoamine, including its persistence, degradation, and potential for bioaccumulation. Understanding its behavior in the environment is crucial for assessing potential exposure risks in specific contexts. For instance, research has shown that some nitrosamines can be found in industrial wastewater and the air near manufacturing facilities. ceon.rstcmda.com

Q & A

Basic: What are the recommended synthetic routes for (4-methoxyphenyl)methylnitrosoamine in laboratory settings?

Methodological Answer:
The synthesis typically involves two key steps:

  • Step 1: Formation of the secondary amine precursor
    React 4-methoxybenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to yield [(4-methoxyphenyl)methyl]methylamine.
  • Step 2: Nitrosation
    Introduce the nitroso group using sodium nitrite (NaNO₂) in acidic media (e.g., HCl at 0–5°C). Control reaction time and temperature to minimize side products like diazo compounds .
    Critical Considerations:
  • Use methyl ester protecting groups for intermediates to ensure stability during reduction steps .
  • Monitor pH during nitrosation to avoid over-acidification, which can degrade the methoxyphenyl moiety .

Basic: How is (4-methoxyphenyl)methylnitrosoamine characterized using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic signals:
  • N–CH₃ protons at δ ~3.0–3.2 ppm.
  • Aromatic protons from the 4-methoxyphenyl group at δ ~6.8–7.3 ppm (doublet for para-substitution) .
    • ¹³C NMR: The nitroso group (N–N=O) induces deshielding, with the adjacent carbon resonating at δ ~150–160 ppm .
  • Mass Spectrometry (MS):
    Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitrosoamine structure .

Advanced: What experimental parameters influence the compound’s stability during storage?

Methodological Answer:
Key stability factors include:

  • Temperature: Store at ≤ -20°C to prevent thermal degradation. Elevated temperatures (>4°C) accelerate nitrosoamine decomposition via radical pathways .
  • Light Exposure: Protect from UV/visible light using amber vials, as nitrosoamines undergo photolytic cleavage of the N–N bond .
  • Solvent Choice: Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; use anhydrous dichloromethane or acetonitrile to reduce hydrolysis .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare data across multiple techniques (e.g., IR for N=O stretch ~1450–1550 cm⁻¹ vs. NMR for structural confirmation) .
  • Solvent Effects: Replicate experiments in deuterated solvents used in conflicting studies (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-labeled methyl groups) to isolate signal contributions and clarify assignments .

Advanced: How to design experiments to study metabolic activation pathways of this nitrosoamine?

Methodological Answer:

  • In Vitro Metabolism:
    Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and monitor metabolites via LC-MS/MS. Focus on α-hydroxylation intermediates, which are carcinogenic precursors .
  • Isotopic Tracers: Use ¹⁵N-labeled nitrosoamines to track metabolic demethylation and DNA adduct formation .
  • Competitive Inhibition: Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify specific enzyme contributions .

Advanced: What strategies mitigate genotoxicity risks when handling this compound?

Methodological Answer:

  • Controlled Synthesis: Perform nitrosation in closed systems with scrubbing traps (e.g., alkaline KMnO₄) to capture volatile nitrosating agents .
  • Protective Equipment: Use double gloves (nitrile) and negative-pressure hoods to prevent dermal/airborne exposure .
  • Waste Management: Quench residual nitrosoamines with ascorbic acid (reductant) or Fe²⁺ solutions to degrade nitroso groups before disposal .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) and UV detection at 254 nm. Detect impurities like unreacted 4-methoxybenzyl chloride (retention time ~5.2 min) .
  • GC-MS: Screen for volatile byproducts (e.g., methylamine derivatives) using a DB-5MS column and EI ionization .

Advanced: How does the electronic nature of the 4-methoxyphenyl group influence reactivity?

Methodological Answer:

  • Electron-Donating Effects: The methoxy group increases electron density on the aromatic ring, stabilizing intermediates during nitrosation via resonance. This reduces the activation energy for N–N bond formation .
  • Steric Considerations: The para-substitution minimizes steric hindrance, favoring regioselective nitrosation at the methylamine site .
    Experimental Validation:
  • Compare reaction kinetics with meta-methoxy or nitro-substituted analogs to isolate electronic effects .

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